

Technical Guide: Structure Elucidation of 5-Fluoro-1H-indazol-7-amine

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Compound of Interest

Compound Name: 5-Fluoro-1H-indazol-7-amine

CAS No.: 1352397-94-4

Cat. No.: B2932901

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Executive Summary & Synthetic Provenance

The compound **5-Fluoro-1H-indazol-7-amine** (CAS: 1352397-94-4) represents a critical scaffold in kinase inhibitor development.^[1] The simultaneous presence of a fluorine atom (bioisostere for H/OH, metabolic blocker) and a primary amine (hydrogen bond donor/acceptor, conjugation handle) creates a unique electronic environment that complicates standard assignment.

The Elucidation Challenge

In indazole chemistry, the primary structural ambiguity is tautomeric regioselectivity (1H- vs. 2H-) and substituent positioning relative to the bridgehead carbons. For this specific molecule, confirming the para relationship between the fluorine and the amine, and ensuring the amine is at C7 (proximal to N1) rather than C4, is paramount.

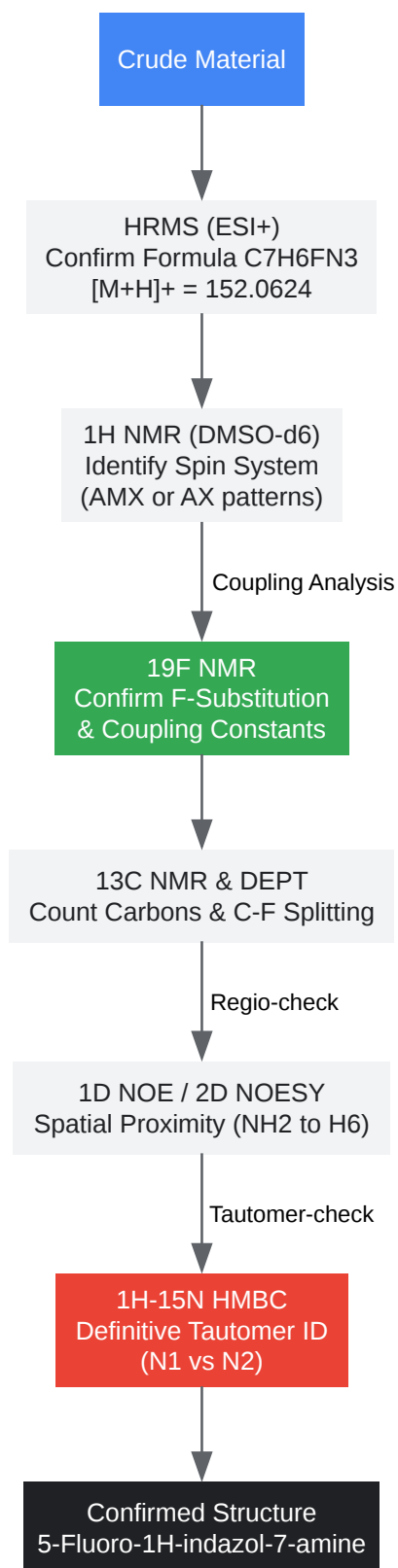
Synthetic Context (The "Why" of Impurities)

To validate the structure, one must understand its origin. This scaffold is typically accessed via:

- Reduction of 5-fluoro-7-nitro-1H-indazole: High fidelity, but risks incomplete reduction.
- Cyclization of 2,5-difluoro-3-aminobenzaldehyde: Risks regioisomeric mixtures (1H vs 2H).

Analytical Strategy: The Elucidation Workflow

The following decision tree outlines the logical flow for confirming the structure, prioritizing the elimination of regioisomers.



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Figure 1: Step-wise elucidation logic. Note the critical role of ^{19}F and ^{15}N -HMBC in resolving the specific isomer.

Mass Spectrometry: Elemental Confirmation

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides the molecular formula validation.

- Method: ESI-QTOF or Orbitrap.
- Target Ion:

m/z.
- Fragmentation Pattern:
 - Loss of HCN: Common in indazoles.
 - Loss of HF: Diagnostic for the fluoro-substituent.
 - Loss of NH_3 : Diagnostic for the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7][8][9]

This is the core of the elucidation. The 5-fluoro-7-amine substitution pattern creates a highly specific spin system.

^1H NMR Analysis (Proton)

Solvent: DMSO-

is required to observe the exchangeable protons (NH and NH
) . CDCl_3

often leads to broadening of these signals.

Proton	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
H-1	~12.5 - 13.0	br s	-	Indazole NH.[2] Broad, exchangeable. Chemical shift confirms 1H-tautomer (2H is typically lower).
H-3	7.90 - 8.00	s (or d)		Indazole CH. The most deshielded aromatic proton. Diagnostic singlet.
H-4	7.05 - 7.15	dd	,	Ortho to F. Doublet due to F, fine splitting from H6.
H-6	6.50 - 6.60	dd	,	Ortho to F & NH2. Upfield shift due to strong electron donation from the 7-NH group.
NH	5.00 - 5.50	br s	-	7-Amine. Broad singlet. Integration must be 2H.

Key Diagnostic: The large chemical shift difference between H4 and H6 is caused by the amine at C7. H6 is shielded (upfield) by the ortho-amino group, while H4 is relatively unaffected.

19F NMR (Fluorine)

Fluorine NMR is the "cleanest" validation tool.

- Shift: Expected range -120 to -135 ppm.
- Pattern: A distinct triplet of doublets (td) or broad multiplet, reflecting the coupling to H4 and H6 (Hz) and potentially small coupling to H3.
- Absence of Impurities: 19F is excellent for detecting regioisomers (e.g., 4-fluoro or 6-fluoro isomers), which would appear as distinct peaks shifted by >5 ppm.

13C NMR (Carbon)

The

C spectrum will show doublet splitting for carbons coupled to fluorine.

- C-5 (C-F): Large coupling (Hz).
- C-4/C-6: Medium coupling (Hz).
- C-3a/C-7a: Small coupling (Hz).
- C-7 (C-NH2): Distinct shift ~135-140 ppm, likely showing coupling.

Advanced Elucidation: Distinguishing Tautomers (1H vs 2H)

The most common error in indazole chemistry is misassigning the N1 vs N2 tautomer. The 1H-indazole is generally thermodynamically favored, but alkylation or specific conditions can trap the 2H-form.

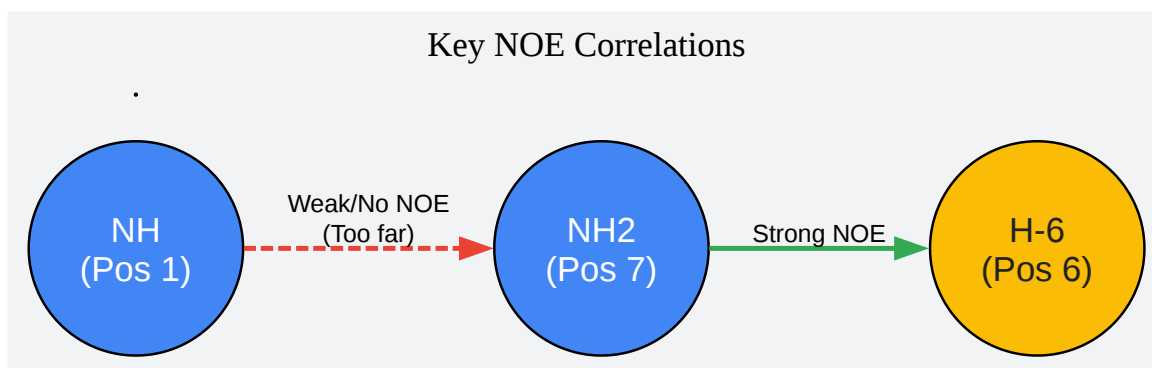
The "Gold Standard" Protocol: 1H-15N HMBC

If 15N equipment is available, this is definitive.

- 1H-Indazole: The H3 proton shows a strong 3-bond correlation to the pyrrole-like nitrogen (N1) and a 2-bond correlation to the pyridine-like nitrogen (N2).
- 2H-Indazole: The correlations shift significantly due to the change in protonation site.

Alternative: 1D NOE / 2D NOESY

If 15N is unavailable, NOE is the robust alternative.



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Figure 2: NOE Logic. A strong NOE between the amine protons and H6 confirms the 7-position. The lack of NOE between N1-H and H3/H7 helps rule out N2-tautomers where N2-H would be spatially close to H3.

Experimental Protocols

Protocol A: NMR Sample Preparation (Strict)

- Mass: Weigh 5–10 mg of the solid.

- Solvent: Use 0.6 mL DMSO-
(99.9% D). Note: Do not use CDCl₃ as it promotes aggregation and broadens the amine/indazole NH signals.
- Tube: High-precision 5mm NMR tube.
- Acquisition:
 - ¹H: 16 scans, 30° pulse angle, D1 = 1.0s.
 - ¹³C: 1024 scans minimum (due to low sensitivity of quaternary carbons and C-F splitting).
 - ¹⁹F: Proton-coupled and proton-decoupled experiments recommended.

Protocol B: Regioisomer Check (HPLC-UV-MS)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm, 4.6 x 100 mm.
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
- Gradient: 5% to 95% ACN over 10 mins.
- Detection: UV at 254 nm and 280 nm.
- Logic: 2H-indazoles often elute earlier than 1H-indazoles due to higher polarity, and they exhibit a distinct UV shift (often bathochromic).

References

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